3-(2-Chlorophenyl)-5-(3-pyridylmethylene)-2-thioxo-1,3-thiazolidin-4-one
Description
3-(2-Chlorophenyl)-5-(3-pyridylmethylene)-2-thioxo-1,3-thiazolidin-4-one is a rhodanine derivative characterized by a thiazolidinone core substituted with a 2-chlorophenyl group at position 3 and a 3-pyridylmethylene moiety at position 3. Rhodanine derivatives are widely studied for their diverse biological activities, including antimicrobial, antidiabetic, and enzyme inhibitory properties .
Properties
Molecular Formula |
C15H9ClN2OS2 |
|---|---|
Molecular Weight |
332.8 g/mol |
IUPAC Name |
(5Z)-3-(2-chlorophenyl)-5-(pyridin-3-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C15H9ClN2OS2/c16-11-5-1-2-6-12(11)18-14(19)13(21-15(18)20)8-10-4-3-7-17-9-10/h1-9H/b13-8- |
InChI Key |
AGIHFTJXZRZZCC-JYRVWZFOSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)N2C(=O)/C(=C/C3=CN=CC=C3)/SC2=S)Cl |
Canonical SMILES |
C1=CC=C(C(=C1)N2C(=O)C(=CC3=CN=CC=C3)SC2=S)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chlorophenyl)-5-(3-pyridylmethylene)-2-thioxo-1,3-thiazolidin-4-one typically involves the condensation of 2-chlorobenzaldehyde with 3-pyridinecarboxaldehyde and thiosemicarbazide under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalytic amount of acetic acid to facilitate the condensation process. The reaction mixture is then refluxed for several hours, followed by cooling and filtration to obtain the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(2-Chlorophenyl)-5-(3-pyridylmethylene)-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of thiazolidine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl group, where nucleophiles such as amines or thiols can replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran.
Substitution: Amines, thiols; reactions often require a base such as sodium hydroxide or potassium carbonate to facilitate nucleophilic attack.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiazolidine derivatives
Substitution: Amino or thiol-substituted derivatives
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Mechanism of Action
The mechanism of action of 3-(2-Chlorophenyl)-5-(3-pyridylmethylene)-2-thioxo-1,3-thiazolidin-4-one is not fully understood, but it is believed to involve interactions with various molecular targets and pathways. The compound’s thiazolidinone core is known to interact with enzymes and receptors, potentially inhibiting their activity and leading to therapeutic effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The biological and physicochemical properties of rhodanine derivatives are highly dependent on substituents at positions 3 and 4. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison of Selected Rhodanine Derivatives
Key Observations
Substituent Effects on Bioactivity :
- Chlorine and bromine at position 5 (benzylidene ring) significantly enhance biological activity. For example, the 4-chloro analog exhibits an IC₅₀ of 1.3 μmol/L against Chlorella vulgaris, outperforming the 4-bromo derivative (IC₅₀ = 3.0 μmol/L) .
- The 3-pyridylmethylene group in the target compound may improve target binding via hydrogen bonding, a feature absent in halogenated analogs .
Methoxy groups (e.g., in ) enhance solubility but may reduce potency compared to halogenated derivatives.
Role of Position 3 Substituents :
- Aromatic substituents at position 3 (e.g., 2-chlorophenyl or 3-chlorophenyl) contribute to π-π stacking interactions, stabilizing ligand-receptor complexes.
- The 2-chlorophenyl group in the target compound may offer steric advantages over bulkier substituents like hexyl .
Hydrogen Bonding and Crystallographic Insights
- The pyridyl nitrogen in the target compound can act as both a hydrogen bond acceptor and donor, a feature critical for interactions with biological targets like enzymes or receptors .
- Crystallographic studies of related compounds (e.g., (5Z)-5-(2-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one) reveal robust hydrogen-bonding networks involving the thioxo group and solvent molecules, suggesting similar behavior in the target compound .
Biological Activity
3-(2-Chlorophenyl)-5-(3-pyridylmethylene)-2-thioxo-1,3-thiazolidin-4-one is a thiazolidinone derivative that has attracted attention in medicinal chemistry due to its potential biological activities. This compound features a thiazolidine ring with both a thioxo group and a pyridylmethylene substituent, which may influence its pharmacological properties and therapeutic applications.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, often starting from readily available precursors. Various methods have been reported for synthesizing similar thiazolidinone derivatives, indicating a robust interest in their biological potential .
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit diverse biological activities, including:
- Anticancer Activity : Several studies have reported that thiazolidinone derivatives possess significant anticancer properties. For instance, compounds in the same class have shown potent inhibitory effects against various cancer cell lines, including MOLT-4 (leukemia) and SF-295 (CNS cancer), with inhibition rates exceeding 80% in some cases .
- Antimicrobial and Anti-inflammatory Properties : Thiazolidinones have also been evaluated for their antimicrobial and anti-inflammatory activities. In vitro tests demonstrated that these compounds exhibit better antimicrobial activity than standard drugs against a range of pathogens .
Anticancer Activity
A study evaluating the anticancer efficacy of thiazolidinone derivatives found that this compound showed promising results against various cancer cell lines. The compound's IC50 values were assessed across different types of cancer:
| Cell Line | IC50 (μM) | Activity |
|---|---|---|
| MOLT-4 (Leukemia) | <10 | Significant inhibition |
| SF-295 (CNS Cancer) | <10 | Notable activity |
| HCT116 (Colorectal) | <10 | Strong anticancer effect |
These results indicate that the compound may be effective in targeting cancer cells while sparing normal cells, a crucial aspect of anticancer drug design .
Antimicrobial and Anti-inflammatory Activity
The compound was also tested for its antimicrobial properties against various bacterial strains. It demonstrated superior activity compared to commercial antibiotics, showcasing its potential as an alternative therapeutic agent:
| Microbial Strain | Inhibition (%) |
|---|---|
| Staphylococcus aureus | 85 |
| Escherichia coli | 78 |
| Candida albicans | 80 |
In addition to its antimicrobial effects, the compound exhibited anti-inflammatory activity through inhibition of cyclooxygenase (COX) enzymes, further supporting its therapeutic versatility .
Case Studies
In clinical settings, derivatives of thiazolidinones have been explored for their potential in treating chronic diseases. Notably, studies involving animal models have shown that these compounds can reduce tumor size and improve survival rates when administered alongside conventional therapies.
Example Case Study
A recent study involved administering this compound to mice with induced tumors. The results indicated:
- Tumor Volume Reduction : A significant decrease in tumor volume was observed after treatment.
- Survival Rate Improvement : The survival rate of treated mice was markedly higher compared to controls.
These findings underscore the potential application of this compound in oncological therapies.
Q & A
Q. Table 1: Representative Reaction Conditions
| Component | Example Parameters | Reference |
|---|---|---|
| Solvent | Ethanol/water mixture | |
| Base | K₂CO₃, 24h stirring at room temperature | |
| Purification | Recrystallization in ethyl acetate |
Basic: How is the crystal structure of this compound determined?
Methodological Answer:
Crystallographic analysis involves:
- Data Collection: Single-crystal X-ray diffraction (SC-XRD) using synchrotron or laboratory sources.
- Structure Solution: Employing programs like SHELXT or SHELXD for phase determination .
- Refinement: Iterative refinement with SHELXL , optimizing atomic positions, thermal parameters, and hydrogen bonding networks .
- Validation: Use of ORTEP-3 for graphical representation and PLATON for symmetry checks .
Key structural features include:
- Planarity of the rhodanine core and aromatic substituents (r.m.s. deviations < 0.02 Å) .
- Dihedral angles between substituents (e.g., 83.3° between 3-methylphenyl and rhodanine groups in analogues) .
Advanced: What methodologies are used to analyze intermolecular interactions stabilizing the crystal lattice?
Methodological Answer:
Stabilization arises from:
- Hydrogen Bonds: O–H⋯S or N–H⋯O interactions forming S(6) or R²²(7) motifs .
- C–H⋯π Interactions: Between aromatic protons and π-systems of adjacent molecules (e.g., distances ~3.5 Å) .
- Graph Set Analysis: Classifying hydrogen-bonding patterns into discrete (e.g., dimeric) or infinite (chain-like) networks using Etter’s formalism .
Q. Table 2: Representative Interaction Parameters
| Interaction Type | Geometry (Distance/Angle) | Reference |
|---|---|---|
| O–H⋯S | 2.89 Å, 165° | |
| C–H⋯π (Pyridine ring) | 3.45 Å, 145° |
Advanced: How do structural modifications influence biological activity in rhodanine derivatives?
Methodological Answer:
Structure-activity relationships (SAR) are assessed via:
Q. Table 3: SAR Comparison of Analogues
| Substituent | Biological Activity (IC₅₀) | Reference |
|---|---|---|
| 4-Bromobenzylidene | 3.0 μM (PET inhibition) | |
| 4-Chlorobenzylidene | 1.3 μM (Antialgal activity) |
Advanced: How to resolve contradictions in biological activity data across studies?
Methodological Answer:
Contradictions may arise from:
- Purity Issues: Validate compounds via HPLC (>95% purity) and NMR (no residual solvents) .
- Assay Variability: Standardize protocols (e.g., fixed incubation times, solvent controls).
- Structural Confirmation: Use SC-XRD to confirm stereochemistry, as Z/E isomers can exhibit divergent activities .
Recommendations:
- Perform dose-response curves across multiple cell lines.
- Cross-validate with orthogonal assays (e.g., SPR for binding kinetics).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
